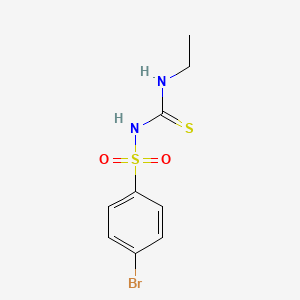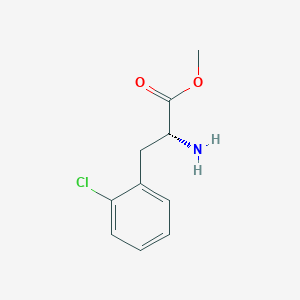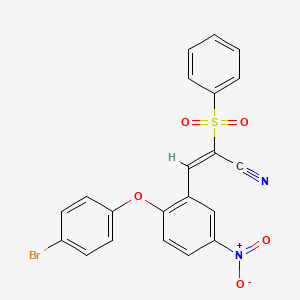![molecular formula C24H23F3N4O2 B2480636 1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide CAS No. 1115999-00-2](/img/structure/B2480636.png)
1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules that have been explored for their potential biological activities and chemical properties. Research in this area often focuses on developing novel therapeutic agents, understanding molecular interactions, and discovering new reactions and synthetic pathways.
Synthesis Analysis
Synthesis of structurally related compounds involves complex organic reactions, including but not limited to, condensation reactions, amidation, and modifications of the piperidine ring. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized from reactions between substituted amines and bromo-compounds in the presence of base catalysts like KOH (Laxmi, Ravi, & Nath, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods such as IR, ^1H and ^13C NMR, MS, and sometimes crystallography. These analyses provide insights into the arrangement of atoms within the molecule and its electronic environment, which are critical for understanding the compound's reactivity and interactions (Richter et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often focus on functionalization of the piperidine ring or the phenyl groups attached to it. These reactions can include halogenation, nitration, and sulfonation, among others, to introduce new functional groups that modulate the compound's chemical properties and biological activity (Crich & Smith, 2001).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a part of a class of molecules known as trifluoromethylpyridines , which are used in the agrochemical and pharmaceutical industries . .
Mode of Action
Trifluoromethylpyridines, the class of molecules to which this compound belongs, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .
Action Environment
It is known that the physicochemical properties of trifluoromethylpyridines can be influenced by environmental conditions .
properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-8-6-17(7-9-19)15-28-23(32)18-10-12-31(13-11-18)21-14-22(30-16-29-21)33-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBGZJPWZCUPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)
![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)
![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)



![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)
![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)


